molecular formula C16H15FO2 B017846 Flurbiprofen methyl ester CAS No. 66202-86-6

Flurbiprofen methyl ester

Cat. No. B017846
CAS RN: 66202-86-6
M. Wt: 258.29 g/mol
InChI Key: CPJBKHZROFMSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of flurbiprofen methyl ester involves various chemical reactions aimed at altering its structure to improve its pharmacokinetic properties while retaining its therapeutic efficacy. Notably, ester prodrugs of flurbiprofen, including the methyl ester, have been synthesized to reduce gastrointestinal side effects. These prodrugs undergo plasma hydrolysis, reverting to the active parent drug upon entering systemic circulation (R. Mohan & C. Ramaa, 2007). Additionally, a highly enantioselective synthesis method for (S)-flurbiprofen methyl ester from commercially available precursors demonstrates the chemical versatility and potential for efficient production of this compound (G. J. Harkness & M. Clarke, 2017).

Molecular Structure Analysis

The molecular structure of flurbiprofen methyl ester is crucial for its biological activity and pharmacokinetics. The modification from flurbiprofen to its methyl ester form affects its solubility, absorption, and interaction with biological targets. Computational molecular docking studies can provide insight into the molecular arrangement of flurbiprofen methyl ester and its interactions with proteins, potentially revealing the mechanistic basis of its altered biological effects compared to flurbiprofen.

Chemical Reactions and Properties

Flurbiprofen methyl ester participates in various chemical reactions that influence its stability, solubility, and biological activity. The ester bond in flurbiprofen methyl ester makes it susceptible to hydrolysis, a reaction that is key to its conversion back to the active parent drug in biological systems. The rate of hydrolysis and the consequent release of flurbiprofen can be influenced by the chemical structure of the ester, the presence of enzymes, and the pH of the surrounding environment.

Physical Properties Analysis

The physical properties of flurbiprofen methyl ester, such as its melting point, solubility in different solvents, and crystalline structure, are important for its formulation and delivery. The supercritical fluid technology has been explored for the preparation of flurbiprofen-methyl-β-cyclodextrin inclusion complexes, enhancing its solubility and dissolution properties, indicative of the innovative approaches to improve its physical properties (Shashi Ravi Suman Rudrangi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of flurbiprofen methyl ester. Its ability to form inclusion complexes, undergo enzymatic hydrolysis, and interact with proteins such as human serum albumin highlights the complexity of its behavior in biological systems. The stereoselective binding of its enantiomers to human serum albumin, for instance, underscores the importance of its chiral properties in its pharmacokinetics and pharmacodynamics (I. Lammers et al., 2012).

Scientific Research Applications

  • Analgesic Effects : Flurbiprofen ester has been found to reduce serum inflammation and upregulate β-endorphin expression in rats with incision pain, providing an analgesic effect (Ye, Ye, & Ye, 2020).

  • Neurodegenerative Diseases Treatment : Nanostructured lipid carriers containing R-flurbiprofen ester prodrugs show potential for parenteral administration of ethyl ester in treating neurodegenerative diseases like Alzheimer's (Bondil et al., 2013).

  • Reduced Gastrointestinal Side-effects : Alkyl ester prodrugs of flurbiprofen, including n-propyl, iso-propyl, benzyl, and cyclopentyl, show significant reduction in ulcer index compared to the parent drug, suggesting potential in reducing gastrointestinal side-effects (Mohan & Ramaa, 2007).

  • Binding to Human Serum Albumin : Flurbiprofen enantiomers and their methyl esters exhibit stereoselective binding to human serum albumin. This includes differential quenching of Trp by various enantiomers (Lammers et al., 2012).

  • Binding Sites in Human Serum Albumin : The triplet excited state of flurbiprofen methyl ester reveals two high-affinity binding sites in human serum albumin, with notable stereodifferentiation in drug triplet lifetimes within the protein's microenvironment (Jiménez, Miranda, & Vayá, 2005).

  • Enantioselective Synthesis : A study demonstrates a highly enantioselective synthesis of (S)-Flurbiprofen methyl ester, which is significant for pharmaceutical applications (Harkness & Clarke, 2017).

  • Microwave-Enhanced Enzyme Catalysis : Microwave irradiation has been shown to enhance enzyme catalysis for the stereoselective esterification of (R,S)-flurbiprofen with alcohols, offering faster reactions and higher enantioselectivity (Gupta, Kamble, & Yadav, 2017).

  • Brain-Targeted Drug Delivery : Novel flurbiprofen derivatives, such as FLU-D2, have been developed with improved brain delivery, offering potential benefits in Alzheimer's disease therapy (Zheng et al., 2016).

  • Drug-Protein Conjugates Study : Laser flash photolysis is useful in determining the degree of binding of flurbiprofen methyl ester to serum albumins, highlighting differences in binding between human and bovine proteins (Vayá, Jiménez, & Miranda, 2008).

  • Reducing Gastric Ulcer Formation : A co-prodrug of flurbiprofen and methocarbamol shows potential for synergistic activity, minimizing gastric ulcer formation compared to parent drugs (Bhatia, Katkar, & Ashtekar, 2016).

  • Enantioseparation for Clinical Use : Chiral ionic liquids can effectively separate flurbiprofen enantiomers, enabling the production of optically pure S-flurbiprofen for clinical use (Cui et al., 2019).

Safety And Hazards

Flurbiprofen methyl ester is considered hazardous. It is toxic if swallowed and in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

methyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJBKHZROFMSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274416
Record name Flurbiprofen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurbiprofen methyl ester

CAS RN

66202-86-6
Record name Flurbiprofen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product of Example I (5 g.) was heated under reflux with methanol (50 ml.) and concentrated sulphuric acid (1 ml.) for 4 hours. The product was poured into water, extracted with ether, the ether extracts dried and evaporated to give methyl 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionate, m.p. 59°-61° C. This ester (1 g.) was dissolved in thionyl chloride (5 ml.) and heated on a water bath at 50° C. for two hours. Thionyl chloride was removed and the product was applied to preparative thin layer chromatography plates, eluted with an ether/petroleum (b.p. 62°-68° C.) mixture (5%:95%) and methyl 2-chloro-2-(2-fluoro-4-biphenylyl)propionate recovered. This was dissolved in ethyl acetate (5 ml.) and hydrogenated at room temperature using a 10% palladium/charcoal catalyst (73 mg.) for 16 hours. The solution was filtered and evaporated to give methyl 2-(2-fluoro-4-biphenylyl)propionate, whose structure was confirmed by n.m.r. This was hydrolysed by heating under reflux with aqueous ethanolic potassium hydroxide. The solution was acidified, extracted with ether and then aqueous potassium carbonate (10%) and this extract acidified and the precipitate collected to give 2-(2-fluoro-4-biphenylyl)propionic acid (m.p.t. 105°-106° C.).
Name
ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(2-Fluoro-biphenyl-4-yl)-propionic acid (104.2 g) was dissolved in methanol (410 ml) and then conc. sulfuric acid (60.2 g) was added, after which the resulting mixture was stirred at 40° C. for 2.5 hours. The mixture was cooled to room temperature, diluted with toluene, then neutralized with a saturated aqueous sodium bicarbonate solution, and thereafter subjected to extraction with ethyl acetate. The organic layer was dried over sodium sulfate and then concentrated under reduced pressure, to obtain methyl 2-(2-fluoro-biphenyl-4-yl)-propionate (110.2 g).
Quantity
104.2 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurbiprofen methyl ester
Reactant of Route 2
Reactant of Route 2
Flurbiprofen methyl ester
Reactant of Route 3
Reactant of Route 3
Flurbiprofen methyl ester
Reactant of Route 4
Reactant of Route 4
Flurbiprofen methyl ester
Reactant of Route 5
Flurbiprofen methyl ester
Reactant of Route 6
Flurbiprofen methyl ester

Citations

For This Compound
149
Citations
R Morrone, G Nicolosi, A Patti, M Piattelli - Tetrahedron: Asymmetry, 1995 - Elsevier
… an arylpmpanonic acid, rac-naproxen, has been used successfully for its resolution, 4a'c we considered first the possibility of applying this methodology to rac-flurbiprofen methyl ester (+…
Number of citations: 92 www.sciencedirect.com
S Hadidi, M Norouzibazaz, F Shiri - Current Chemistry Letters, 2020 - growingscience.com
… (R)-flurbiprofen methyl ester to (S)-flurbiprofen methyl ester is … of the primary (R)-flurbiprofen methyl ester. The full geometry … the energy of (R)-flurbiprofen methyl ester is 1.50 kcal/mol …
Number of citations: 6 growingscience.com
H Yildiz, E Ozyilmaz, AA Bhatti, M Yilmaz - Bioprocess and Biosystems …, 2017 - Springer
… through sol–gel method to furnish enc-4 and enc-5, respectively, to enhance catalytic activity and enantioselectivity of lipase for hydrolysis reaction of racemic flurbiprofen methyl ester. …
Number of citations: 17 link.springer.com
T Siódmiak, D Mangelings, YV Heyden… - Applied biochemistry …, 2015 - Springer
… As a result of the optimization, (R)-flurbiprofen methyl ester was obtained with a high optical purity, ee p = 96.3 %, after 96 h of incubation. The enantiomeric ratio of the reaction was E = …
Number of citations: 55 link.springer.com
C Li, H Lin, W Zhang, J Xin - 2016 6th International Conference …, 2016 - atlantis-press.com
… Therefore, the catalytic resolution of flurbiprofen methyl ester … flurbiprofen methyl ester had been sampled and then … resolution of flurbiprofen methyl ester had been investigated. …
Number of citations: 0 www.atlantis-press.com
I Vayá, MC Jiménez, MA Miranda - The Journal of Physical …, 2008 - ACS Publications
Laser flash photolysis (LFP) has been used to determine the degree of binding of (S)- or (R)-flurbiprofen methyl ester (FBPMe) to human and bovine serum albumins (HSA and BSA, …
Number of citations: 24 pubs.acs.org
AM Alaa, AA Al-Badr, GA Hafez - Profiles of Drug Substances, Excipients …, 2012 - Elsevier
… It was found that the enzymatic hydrolysis of rac-flurbiprofen methyl ester in aqueous-organic … The R-flurbiprofen methyl ester formed in the reaction can be converted into the starting rac-…
Number of citations: 1 www.sciencedirect.com
J Xin, L Sun, S Chen, Y Wang… - BioMed research …, 2017 - downloads.hindawi.com
… flurbiprofen methyl ester. Because of this significant difference in polarity, such a solvent with relatively high solubility of flurbiprofen, flurbiprofen methyl ester… or flurbiprofen methyl ester, …
Number of citations: 11 downloads.hindawi.com
I Lammers, V Lhiaubet‐Vallet, M Consuelo Jiménez… - Chirality, 2012 - Wiley Online Library
… of (a) 10 μM of HSA with increasing concentrations of ■ (S)-flurbiprofen (FBP) and ● (R)-FBP, (b) 10 μM of HSA with increasing concentrations of ■ (S)-flurbiprofen methyl ester (…
Number of citations: 11 onlinelibrary.wiley.com
RE Ugandar, DK Sharma, KC Nilugal… - European Journal of …, 2017 - online.lincoln.edu.my
The current research involves the study of enhancement of trans-corneal permeation Non-Steroidal Anti-Inflammatory Drug, Flurbiprofen via amino acid transporters through excised …
Number of citations: 1 online.lincoln.edu.my

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.